molecular formula C17H14N4O2S B3221359 N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206995-10-9

N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B3221359
CAS No.: 1206995-10-9
M. Wt: 338.4
InChI Key: GBSIAOSLQIRMMO-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule featuring a benzo[c][1,2,5]thiadiazole core conjugated to a carboxamide linker and an acetylated indoline moiety. The benzo[c][1,2,5]thiadiazole scaffold is known for its electron-deficient properties, which enhance binding interactions with biological targets such as enzymes or receptors involved in cancer pathways. The acetylindolin group may contribute to improved pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)18-17(23)12-3-5-14-15(8-12)20-24-19-14/h2-5,8-9H,6-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSIAOSLQIRMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has potential use as a visible-light organophotocatalyst. In this role, it could facilitate organic transformations through photoredox catalysis. .

Biological Activity

N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising an indoline moiety linked to a benzo[c][1,2,5]thiadiazole framework. The specific structural formula is as follows:

  • Molecular Formula : C_{17}H_{14}N_{4}O_{1}S
  • Molecular Weight : 314.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown promising antitumor properties in various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell cycle regulation and apoptosis.
  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Antitumor Activity

Recent studies have focused on the compound's effects on different cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50 Values :
    • A549: 6.75 ± 0.19 μM
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cells, suggesting its potential as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effectiveness against:

  • Gram-positive Bacteria : Staphylococcus aureus
  • Gram-negative Bacteria : Escherichia coli

The compound's ability to inhibit these pathogens indicates its potential utility in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure TypeIC50 (μM)Activity Type
Compound ABenzothiazole4.01Antitumor
Compound BBenzimidazole3.11Antitumor
This compoundThiadiazole6.75 ± 0.19Antitumor/Antimicrobial

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells :
    • Researchers observed that treatment with the compound resulted in significant reductions in cell viability across multiple lung cancer cell lines.
    • Mechanistic studies indicated activation of pro-apoptotic pathways.
  • Antimicrobial Efficacy Study :
    • The compound was tested against clinical isolates of E. coli and S. aureus, showing effective inhibition at concentrations that are achievable in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boron-Based Benzo[c][1,2,5]thiadiazoles

A series of 17 boron-containing benzo[c][1,2,5]thiadiazoles and oxadiazoles were synthesized as hypoxia inhibitors (Das et al., 2023). These compounds replace the carboxamide group with boron-based substituents, which are hypothesized to enhance interactions with hypoxia-inducible factors (HIFs). Key differences include:

  • Biological Activity : Preliminary data suggest boron-based analogs inhibit HIF-1α, a key regulator of tumor hypoxia, though full bioactivity results are pending .
Feature Target Compound Boron-Based Analogues
Core Structure Benzo[c][1,2,5]thiadiazole Benzo[c][1,2,5]thiadiazole
Key Substituent Carboxamide + acetylindolin Boron-containing groups
Biological Target Undisclosed (hypothesized) HIF-1α (hypoxia pathway)
Synthetic Route Amide coupling Boron trifluoride-mediated

Sulfonamide Derivatives (e.g., EG00229)

EG00229, a benzo[c][1,2,5]thiadiazole-sulfonamide, is a well-characterized neuropilin-1 (NRP1) antagonist that blocks VEGF-A signaling . Comparative analysis:

  • Functional Groups : EG00229 uses a sulfonamide linker instead of carboxamide, which may alter hydrogen-bonding interactions with NRP1.
  • Activity : EG00229 exhibits IC₅₀ values in the low micromolar range for NRP1 inhibition, whereas the target compound’s activity profile remains uncharacterized.

Thiazole Carboxamides

Thiazole carboxamides, such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, share a similar amide-bonded heterocyclic framework . Differences include:

  • Biological Applications : These compounds are often screened for kinase inhibition or antimicrobial activity, diverging from the hypothesized anticancer focus of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetylindolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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